Benzene, 4-azido-1,2-dimethoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

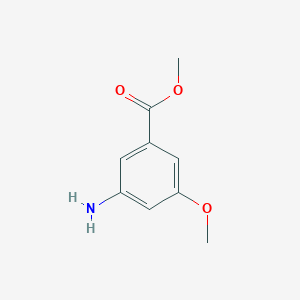

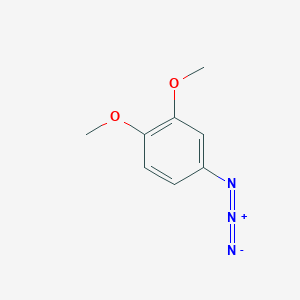

“Benzene, 4-azido-1,2-dimethoxy-”, also known as BAM, is a chemical compound with a molecular formula of C9H11N3O21. It is a crystalline solid that is sparingly soluble in water but very soluble in most organic solvents1.

Synthesis Analysis

The synthesis of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, the synthesis of polysubstituted benzenes, which could be related, involves electrophilic substitution reactions2. The order of reactions and the choice of reagents are critical for the successful synthesis of substituted aromatic rings2.

Molecular Structure Analysis

The molecular structure of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, the molecular formula is C9H11N3O21.

Chemical Reactions Analysis

The specific chemical reactions of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, substituted benzene compounds undergo electrophilic substitution reactions3. The reactivity of the compound can be influenced by the substituents on the benzene ring3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, it is known to be a crystalline solid that is sparingly soluble in water but very soluble in most organic solvents1.

Scientific Research Applications

Evaluation of Anti-tumor Potential

A novel compound, 1-[2-{3-(2-Chloroethyl)-3-nitrosoureido}ethyl]-3,4-dimethoxy-benzene (Compound 1) , was synthesized to explore its potential as an anti-tumor agent. This compound, derived from 3,4-dimethoxy-phenethylamine, showed promising cytotoxicity in human tumor cell lines, exceeding the effects of hydroxyurea and matching those of BCNU, a standard in cancer treatment. In vivo studies on murine tumor models demonstrated significant tumor regression, with enhanced effects when used in conjunction with dopamine hydrochloride. The compound's toxicity profile was favorable, showing temporary suppression in bone marrow cellularity that normalized with time, and no significant cardio or nephrotoxicity was observed (Mukherjee, Dutta, & Sanyal, 2007).

Role in Benzene Toxicity Mechanisms

Another study focused on the effects of 1,4-benzoquinone , a major toxic metabolite of benzene, on cellular mechanisms. The research highlighted how oxidative stress induced by 1,4-benzoquinone could lead to the hypomethylation of STAT3, a factor involved in the toxicity of benzene. This study provides insights into the molecular pathways affected by benzene and its metabolites, contributing to the understanding of benzene-induced hematotoxicity and carcinogenicity (Yang, Bai, Chen, & Gao, 2015).

Synthesis and Applications in Supramolecular Chemistry

The high-yield synthesis of E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene through the Heck reaction was reported, yielding a product with high trans specificity. This compound is of interest for its potential applications in creating metal-organic frameworks and other supramolecular structures, highlighting its relevance in materials science and organic synthesis (Alzate, Hinestroza, & Sierra, 2013).

Safety And Hazards

“Benzene, 4-azido-1,2-dimethoxy-” is a chemical compound used in scientific experiments, with a wide range of applications in various fields of research and industry1. However, the specific safety and hazards information could not be found in the available resources.

Future Directions

The future directions of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, it is a complex organic compound used in scientific experiments, with a wide range of applications in various fields of research and industry1.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.

properties

IUPAC Name |

4-azido-1,2-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-4-3-6(10-11-9)5-8(7)13-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAUGIRPNJJDLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=[N+]=[N-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476257 |

Source

|

| Record name | Benzene, 4-azido-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-1,2-dimethoxybenzene | |

CAS RN |

87587-62-0 |

Source

|

| Record name | Benzene, 4-azido-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azido-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)

![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)

![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)